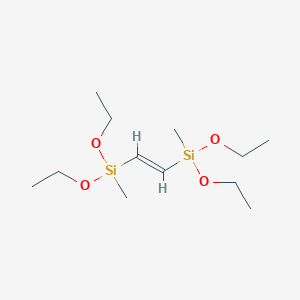

1,2-Bis(methyldiethoxysilyl)ethylene

Description

Historical Trajectories of Bis(alkoxysilyl)ethylenes in Synthetic Chemistry

The development of bis(alkoxysilyl)ethylenes is intrinsically linked to the broader evolution of organosilicon chemistry. Early research in the mid-20th century laid the groundwork for understanding the synthesis and reactivity of organosilanes. A significant advancement in the synthesis of bis(silyl)alkanes, including ethylene-bridged variants, was the application of hydrosilylation reactions. This process, involving the addition of a Si-H bond across an unsaturated bond, provided an efficient route to creating carbon-silicon linkages. Over time, as the demand for high-performance materials grew, researchers began to explore the potential of these bridged precursors in polymer and materials science. The late 20th and early 21st centuries saw a surge in interest in using bis(alkoxysilyl)ethylenes for the creation of periodic mesoporous organosilicas (PMOs), a class of materials with highly ordered porous structures and organic functionality integrated within the silica (B1680970) framework. rsc.orgrsc.org This marked a pivotal shift from viewing these compounds as mere chemical curiosities to recognizing them as essential building blocks for functional materials.

The Foundational Role of 1,2-Bis(methyldiethoxysilyl)ethylene in Advanced Material Synthesis

This compound stands out as a key precursor in the synthesis of advanced materials due to its specific molecular structure. The presence of two methyldiethoxysilyl groups attached to an ethylene (B1197577) bridge allows for the formation of robust and flexible polysilsesquioxane networks upon hydrolysis and condensation. smolecule.com The methyl groups contribute to the hydrophobicity of the resulting materials, while the diethoxy groups provide the necessary reactivity for the sol-gel process.

This precursor is particularly noted for its role in the production of materials with enhanced mechanical and thermal properties. smolecule.comnih.gov For instance, ethylene-bridged polysilsesquioxane films derived from this compound exhibit high thermal stability. nih.govnih.gov The ethylene bridge imparts a degree of flexibility to the silicate (B1173343) network, which can lead to the formation of crack-free films and monolithic structures. Furthermore, its ability to form strong covalent bonds with various substrates makes it an excellent adhesion promoter, particularly in microelectronics for enhancing the bonding between different layers in printed circuit boards. smolecule.com

Conceptual Frameworks for Organosilicon Compound Reactivity and Polymerization

Hydrolysis: The ethoxy groups (Si-OEt) react with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695).

Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si) and water or ethanol as byproducts.

The kinetics of these reactions are influenced by several factors, including pH, water-to-silane ratio, solvent, and temperature. For instance, the hydrolysis of similar bis(triethoxysilyl)ethane (BTESE) has been shown to be faster in water-rich solutions compared to methanol-rich solutions at a pH of 4. A mathematical model developed for the polymerization of BTESE and methyltriethoxysilane (MTES) under acidic conditions helps in determining the rate constants for these reactions. uky.edu The presence of the ethylene bridge can influence the polymerization kinetics, with bridged silanes often gelling more rapidly than their non-bridged counterparts. uky.edu

The polymerization of this compound leads to the formation of a three-dimensional network structure. The properties of the final material are highly dependent on the control of the hydrolysis and condensation rates during the sol-gel process.

Current Research Landscape and Emerging Trends in Ethylene-Bridged Organosilicon Materials

Current research on materials derived from this compound and related precursors is focused on tailoring their properties for specific high-performance applications. A significant area of investigation is the development of advanced thermal insulation materials. Ethylene-bridged polysilsesquioxane films, both on their own and as hybrid materials with hollow silica particles, have demonstrated excellent thermal stability and low thermal conductivity. nih.govnih.gov For example, hybrid films containing hollow silica particles show improved thermal insulation properties and higher decomposition temperatures compared to the pure polysilsesquioxane film. nih.gov

Another major trend is the functionalization of periodic mesoporous organosilicas (PMOs) for applications in catalysis. rsc.org The ethylene bridge provides a robust and stable framework, while the ordered mesopores offer high surface areas and accessible active sites. Researchers are exploring the incorporation of various functional groups into the PMO structure to create highly selective and efficient catalysts for a range of chemical transformations.

Furthermore, the development of crack- and shrinkage-free films through methods like hydrosilylation is a key area of research, aiming to produce robust materials for coatings and microelectronics. nih.gov The unique combination of properties offered by ethylene-bridged organosilicon materials continues to drive innovation in fields ranging from energy conservation to advanced electronics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-[diethoxy(methyl)silyl]ethenyl]-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h11-12H,7-10H2,1-6H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLIVTNXBUXXOP-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C=C[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](C)(/C=C/[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1,2 Bis Methyldiethoxysilyl Ethylene

Direct Synthesis Approaches and Optimization Strategies

Direct synthesis methods offer the most straightforward routes to 1,2-Bis(methyldiethoxysilyl)ethylene, typically by forming the ethylene (B1197577) bridge and the silicon-carbon bonds in a concerted or sequential manner.

Hydrosilylation Reactions Utilizing Olefinic Precursors

A primary and efficient method for the synthesis of this compound is the double hydrosilylation of acetylene (B1199291) with methyldiethoxysilane. This reaction involves the addition of the Si-H bond of methyldiethoxysilane across the triple bond of acetylene, typically in the presence of a catalyst. The reaction proceeds in two steps, first forming (methyldiethoxysilyl)ethylene, which then undergoes a second hydrosilylation to yield the final product.

The general reaction is as follows: HC≡CH + 2 HSi(CH₃)(OC₂H₅)₂ → (C₂H₅O)₂(CH₃)Si-CH=CH-Si(CH₃)(OC₂H₅)₂

The process can be carried out in a vapor-phase flow reactor, a method that has proven effective for the hydrosilylation of acetylene with related silanes like trichlorosilane (B8805176) and trimethoxysilane. rsc.org Key to the success of this reaction is the choice of catalyst and the control of reaction conditions to favor the formation of the desired 1,2-disubstituted product and minimize side reactions such as polymerization of acetylene or formation of the 1,1-disubstituted isomer.

Optimization of this process involves careful control of the stoichiometry of the reactants, reaction temperature, and pressure. The use of a supported liquid-phase catalyst, such as a platinum complex in polyethylene (B3416737) glycol on a silica (B1680970) gel support, can offer high activity and thermal stability. rsc.org

Halosilane Conversion Pathways

Another significant synthetic route involves the use of halosilane precursors. One plausible method is the reaction of a 1,2-dihaloethane, such as 1,2-dichloroethane, with a suitable silylating agent. A Grignard-based approach is a classic and versatile method for forming carbon-silicon bonds. gelest.com In this context, a di-Grignard reagent could be formed from 1,2-dichloroethane, which then reacts with methyldiethoxychlorosilane.

The proposed reaction scheme is: Cl-CH₂-CH₂-Cl + 2 Mg → ClMg-CH₂-CH₂-MgCl ClMg-CH₂-CH₂-MgCl + 2 ClSi(CH₃)(OC₂H₅)₂ → (C₂H₅O)₂(CH₃)Si-CH₂-CH₂-Si(CH₃)(OC₂H₅)₂ + 2 MgCl₂ (Note: This reaction would produce 1,2-Bis(methyldiethoxysilyl)ethane, not ethylene. A similar route starting from a 1,2-dihaloethylene would be required for the target compound.)

A more direct pathway would involve the reaction of a 1,2-dihalogenoethylene, for example, (Z)-1,2-dichloroethylene, with a silyl (B83357) nucleophile. This type of reaction has been used to synthesize related compounds like 1,2-bis(phenylsulfonyl)ethylene. researchgate.net By analogy, reacting (Z)-1,2-dichloroethylene with a reagent capable of introducing the methyldiethoxysilyl group could yield the target compound.

Furthermore, the existence of trans-1,2-Bis(methyldichlorosilyl)ethylene suggests a pathway where this chlorinated precursor is synthesized first, followed by an alcoholysis reaction with ethanol (B145695) to replace the chlorine atoms with ethoxy groups. google.com

Cl₂(CH₃)Si-CH=CH-Si(CH₃)Cl₂ + 4 C₂H₅OH → (C₂H₅O)₂(CH₃)Si-CH=CH-Si(CH₃)(OC₂H₅)₂ + 4 HCl

This two-step process allows for the purification of the intermediate chlorosilane before the final conversion to the desired ethoxy-substituted compound.

Mechanistic Investigations of Formation Reactions

The mechanism of the hydrosilylation reaction, particularly when catalyzed by transition metals like platinum, is generally understood to follow variations of the Chalk-Harrod or the modified Chalk-Harrod cycles. These mechanisms involve the oxidative addition of the silane (B1218182) to the metal center, followed by the insertion of the olefin (in this case, acetylene) into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the product and regenerate the catalyst.

For platinum-catalyzed hydrosilylation of acetylene, a possible mechanism involves the formation of a platinum(IV) methyl vinyl intermediate. researchgate.net The reaction kinetics and the distribution of products can be influenced by the specific ligands on the metal center and the reaction conditions.

In the case of Grignard-based syntheses, the reaction proceeds through a nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atom of the chlorosilane, leading to the formation of the Si-C bond and magnesium halide salts as byproducts. gelest.com The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) generally promoting faster substitution than diethyl ether. gelest.com

Catalytic Systems Employed in Compound Synthesis

The synthesis of this compound is highly dependent on the use of effective catalytic systems to promote the desired chemical transformations with high selectivity and efficiency.

Transition Metal-Mediated Catalysis

Transition metal complexes are the most widely used catalysts for hydrosilylation reactions. Platinum and rhodium complexes are particularly prominent.

Platinum Catalysts: Platinum-based catalysts are highly effective for the hydrosilylation of acetylene. rsc.org Complexes such as tetraammineplatinum(II) chloride have been shown to be active for the vapor-phase hydrosilylation of acetylene with alkoxysilanes. rsc.org Other common platinum catalysts include Karstedt's catalyst and Speier's catalyst, which are known to promote the hydrosilylation of various olefins. The catalytic activity can be tuned by the ligands on the platinum center, which influence the electronic and steric properties of the metal. Platinum(II) di-ω-alkenyl complexes have been investigated as "slow-release" precatalysts for heat-triggered olefin hydrosilylation, offering excellent selectivity for the anti-Markovnikov product. illinois.edu

Rhodium Catalysts: Rhodium complexes are also known to catalyze hydrosilylation and bis-silylation reactions of alkynes. nih.govnih.gov While specific examples for the synthesis of this compound are not prevalent in the provided search results, the general reactivity of rhodium catalysts in related transformations suggests their potential applicability.

The table below summarizes some of the transition metal catalysts used in related hydrosilylation reactions.

| Catalyst | Precursor(s) | Typical Substrates | Key Findings |

| Platinum(II) Complex | Tetraammineplatinum(II) chloride | Acetylene, Trichlorosilane, Trimethoxysilane | Active and thermally stable for vapor-phase hydrosilylation. rsc.org |

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane | Olefins | Widely used industrial catalyst for hydrosilylation. |

| Speier's Catalyst | Chloroplatinic acid | Olefins | One of the earliest and most effective hydrosilylation catalysts. |

| Rhodium Complexes | [RhCl(CO)₂]₂, [RhCl(nbd)]₂ | 2-Ethynyl-3-pentamethyldisilanylpyridines | Catalyzes intramolecular trans-bis-silylation. nih.gov |

Non-Metallic Catalytic Modalities

While transition metals dominate the catalytic landscape for hydrosilylation, certain non-metallic systems can be employed, particularly in the context of the halosilane conversion pathways. For instance, the Grignard reaction, which is a stoichiometric reaction rather than a catalytic one, relies on magnesium metal to generate the organometallic nucleophile. gelest.com

In some cases, the synthesis can be promoted by Lewis acids. For example, the direct reaction of ethylene with chlorine to produce 1,2-dichloroethane, a potential precursor, is catalyzed by Lewis acids like iron(III) chloride. google.com While not directly involved in the formation of the Si-C bond, these catalysts are crucial for the synthesis of the necessary starting materials.

Purification and Isolation Techniques in Laboratory Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique is largely dependent on the physical properties of the target compound and the nature of the impurities present, which are in turn dictated by the synthetic methodology employed.

For organosilicon compounds like this compound, which are typically liquids with moderate to high boiling points, distillation under reduced pressure is a primary purification method. This technique is effective for separating the desired product from less volatile catalysts, higher molecular weight oligomers, or more volatile starting materials and solvents.

Column chromatography on silica gel is another powerful technique for the purification of silylated compounds. The choice of eluent, typically a mixture of non-polar and moderately polar organic solvents such as hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the product from byproducts and unreacted starting materials. The polarity of the bis-silylated ethylene will determine the optimal solvent system for efficient elution. For instance, a general procedure for purifying related 1,1-bis(silyl)ethenes involves passing the crude reaction mixture through a silica gel column with hexane as the eluent, followed by distillation. scispace.com

Following a synthesis, a typical work-up procedure would involve quenching the reaction, followed by extraction into an organic solvent. The organic phase is then washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under vacuum. The resulting crude product is then subjected to one or a combination of the aforementioned purification techniques. For example, in the synthesis of related dienes, the work-up involves extraction with pentane, extensive washing with water, drying, and subsequent distillation. orgsyn.org

Interactive Data Table: Purification Techniques for Silylated Ethylenes

| Purification Technique | Principle of Separation | Typical Impurities Removed | Key Considerations |

| Reduced Pressure Distillation | Difference in boiling points | Catalysts, high-boiling oligomers, low-boiling starting materials/solvents | Requires thermal stability of the compound. The pressure must be low enough to prevent decomposition. |

| Silica Gel Column Chromatography | Differential adsorption based on polarity | Isomeric byproducts, unreacted polar starting materials, catalyst residues | Choice of eluent is critical for separation. Can be time-consuming for large scales. |

| Aqueous Work-up and Extraction | Partitioning between immiscible liquid phases | Water-soluble salts, polar byproducts | Ensures removal of inorganic impurities before final purification. |

| Filtration | Separation of solid particles from a liquid | Solid catalyst residues, precipitated salts | A simple and effective preliminary purification step. |

Control over Stereochemistry (cis/trans isomerism) in Synthesis

The control of stereochemistry, specifically the formation of either the cis (Z) or trans (E) isomer, is a critical aspect of the synthesis of this compound. The properties and subsequent reactivity of the final product can be significantly influenced by its stereoisomeric form. The commercially available product is the (E)-isomer, suggesting that synthetic routes are either highly stereoselective for the trans product or that the isomers are separable and the (E)-isomer is the more stable or desired one. alfa-chemistry.com

In the context of olefin metathesis , particularly the self-metathesis of vinylsilanes using Grubbs-type ruthenium catalysts, a strong preference for the formation of the (E)-isomer is often observed. umicore.com This stereoselectivity is a well-documented phenomenon in cross-metathesis reactions involving vinylsilanes. The thermodynamic stability of the resulting trans-disubstituted olefin generally drives the equilibrium towards the (E)-product. The choice of catalyst and reaction conditions can further influence this selectivity.

For the hydrosilylation of alkynes , achieving high stereoselectivity can be more challenging and is highly dependent on the catalyst and reaction conditions. While some catalytic systems can provide good stereocontrol, the formation of a mixture of (E) and (Z) isomers is common. For the synthesis of (E)-1-silylvinyl sulfides from alkyl silyl acetylenes, hydrozirconation has been shown to be highly stereoselective, suggesting that related methodologies could be employed for the synthesis of (E)-1,2-disilylated ethylenes. researchgate.net

The synthesis of (Z)-1,2-bis(phenylsulfonyl)ethylene is achieved through the oxidation of the corresponding (Z)-thioether, which is prepared from (Z)-1,2-dichloroethylene. scispace.com This suggests that if a suitable (Z)-precursor could be synthesized, a stereospecific synthesis of the (Z)-isomer of this compound might be achievable. However, for the target compound, the synthetic methodologies that are most likely to be employed on an industrial scale, such as catalytic dimerization, inherently favor the more stable (E)-isomer.

Interactive Data Table: Factors Influencing Stereoselectivity in the Synthesis of this compound

| Synthetic Route | Key Factors Influencing Stereochemistry | Predominant Isomer | Rationale |

| Self-Metathesis of Vinylmethyldiethoxysilane | Catalyst type (e.g., Grubbs catalyst), reaction temperature, reaction time | (E) - trans | Thermodynamic preference for the more stable trans isomer. |

| Double Hydrosilylation of Acetylene | Catalyst (e.g., Rhodium or Platinum complexes), solvent, temperature | Mixture of (E) and (Z) is possible, but (E) often favored | The specific catalytic cycle and steric interactions determine the stereochemical outcome. |

| From a Stereochemically Defined Precursor | Stereochemistry of the starting material | Dependent on precursor | The stereochemistry of the starting material is retained or inverted in a predictable manner. |

Polymerization and Oligomerization Dynamics of 1,2 Bis Methyldiethoxysilyl Ethylene

Hydrolytic Polycondensation Mechanisms and Kinetics

The conversion of 1,2-Bis(methyldiethoxysilyl)ethylene into a polymeric network is primarily achieved through hydrolytic polycondensation. This process involves two fundamental reactions: the hydrolysis of the ethoxy groups to form reactive silanol (B1196071) (Si-OH) groups, and the subsequent condensation of these silanols to form stable siloxane (Si-O-Si) bonds. aau.dkmdpi.comresearchgate.net The kinetics and outcome of these reactions are highly dependent on the catalysis conditions, namely the presence of an acid or a base.

Acid-Catalyzed Condensation Pathways

Under acidic conditions, the hydrolysis of alkoxysilanes is typically rapid, while the condensation reaction is the rate-determining step. The mechanism proceeds via the protonation of an ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. mdpi.comdokumen.pub Subsequent condensation reactions between the resulting silanol groups or between a silanol and an ethoxy group lead to the formation of the siloxane network.

Research on analogous bridged bis-triethoxysilanes has shown that acid catalysis tends to produce more linear, less-branched polymer chains initially. researchgate.net This is attributed to the preferential condensation of silanol groups at the ends of growing chains. For this compound, this would imply the formation of extended chains of ethylene-bridged silsesquioxane units. However, a competing intramolecular condensation can also occur, leading to the formation of cyclic species. researchgate.netacs.org The relative prevalence of intermolecular polymerization versus intramolecular cyclization is influenced by factors such as monomer concentration and the specific catalyst used.

Table 1: Influence of Acid Catalyst on Gelation Time of Analogous Bis-alkoxysilane Systems

| Catalyst | Monomer Concentration | Gelation Time | Resulting Structure |

| Hydrochloric Acid (HCl) | High | Shorter | Primarily cross-linked network |

| Acetic Acid (CH₃COOH) | Low | Longer | Increased proportion of soluble oligomers/cyclic species |

This table illustrates the general trends observed in the acid-catalyzed polycondensation of bridged bis-alkoxysilanes, which are expected to be similar for this compound.

Base-Catalyzed Condensation Pathways

In contrast to acid catalysis, base-catalyzed polycondensation is characterized by a faster condensation rate relative to hydrolysis. researchgate.net The mechanism involves the deprotonation of a silanol group to form a highly reactive silanoate anion, which then attacks another silicon atom. This pathway generally leads to more highly branched and compact structures, often resulting in the formation of colloidal particles. osti.gov

For this compound, a base-catalyzed process would be expected to yield a network with a higher degree of cross-linking. Studies on similar bis-alkoxysilane monomers have demonstrated that base catalysis can suppress the formation of cyclic species in favor of rapid gelation. acs.org The resulting materials often exhibit a well-defined porous structure.

Sol-Gel Process Investigations in Network Formation

The sol-gel process is a widely utilized method for creating solid materials from a chemical solution, and it is the primary route for the polymerization of this compound. aau.dkrsc.org This process begins with a "sol," a stable colloidal suspension of the monomer and any catalysts in a solvent. Through hydrolysis and condensation, the individual molecules link together to form a continuous, three-dimensional network that encompasses the solvent, at which point it is known as a "gel." rsc.org

The final properties of the resulting material, such as porosity, surface area, and mechanical strength, are intricately linked to the conditions of the sol-gel process. Key parameters that are investigated include:

Monomer-to-water ratio: This affects the extent of hydrolysis.

Type and concentration of catalyst: As discussed, this dictates the reaction pathways.

Solvent: The choice of solvent can influence the solubility of the reactants and the structure of the gel.

Temperature and aging time: These factors affect the rates of reaction and the extent of cross-linking.

Upon drying, the solvent is removed from the gel to yield a solid material. If drying is performed under ambient conditions, the resulting material is termed a xerogel. Supercritical drying can be employed to produce aerogels, which are highly porous and lightweight materials. aau.dk The ethylene (B1197577) bridge in this compound imparts flexibility to the resulting polysilsesquioxane network, making it a valuable precursor for producing flexible aerogels. aau.dk

Copolymerization Strategies with Co-monomers

The versatility of this compound is further expanded through its ability to be copolymerized with other monomers. This approach allows for the creation of materials with tailored properties that combine the characteristics of the different constituent units.

Hybrid Organic-Inorganic Network Formation

This compound is a prime example of a precursor for Class II hybrid organic-inorganic materials, where the organic and inorganic components are linked by covalent bonds. mdpi.com Copolymerization with other organofunctional silanes or organic monomers that can participate in the polymerization process allows for the fine-tuning of the material's properties. For instance, incorporating monomers with different organic functionalities can alter the surface chemistry, mechanical properties, and thermal stability of the final network. aau.dk The ethylene bridge provides a stable, flexible organic component within the inorganic siloxane backbone.

Integration with Tetraalkoxysilanes in Controlled Architectures

A common strategy for modifying the properties of polysilsesquioxane networks is to copolymerize bridged silane (B1218182) precursors like this compound with tetraalkoxysilanes, such as tetraethoxysilane (TEOS). The inclusion of TEOS increases the cross-linking density of the network, leading to materials with enhanced rigidity and hardness. rsc.org

The ratio of the bridged silane to the tetraalkoxysilane is a critical parameter that allows for precise control over the final material's architecture and properties. By varying this ratio, it is possible to tune characteristics such as pore size, surface area, and mechanical strength. This approach is fundamental in designing materials for specific applications, ranging from coatings and adhesives to advanced porous materials for catalysis and separation.

Table 2: Predicted Effect of Co-monomer Ratio on Network Properties

| This compound : TEOS Ratio | Expected Network Flexibility | Expected Cross-linking Density |

| High (e.g., 10:1) | High | Low |

| Medium (e.g., 1:1) | Moderate | Moderate |

| Low (e.g., 1:10) | Low | High |

This table provides a conceptual overview of how the co-monomer ratio is expected to influence the properties of the resulting hybrid network, based on established principles of sol-gel chemistry.

Crosslinking Mechanisms and Network Density Control

The polymerization of this compound is primarily governed by hydrolytic polycondensation, a cornerstone of sol-gel chemistry. This process transforms the monomer into a highly crosslinked, three-dimensional polysilsesquioxane network. The fundamental mechanism involves two sequential reactions: hydrolysis and condensation.

Initially, the ethoxy groups (-OEt) attached to the silicon atoms undergo hydrolysis upon exposure to water, typically in the presence of an acid or base catalyst. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming reactive silanol intermediates and releasing ethanol (B145695) as a byproduct.

Hydrolysis Reaction: (C₂H₅O)₂CH₃Si-CH=CH-SiCH₃(OC₂H₅)₂ + 4H₂O → (HO)₂CH₃Si-CH=CH-SiCH₃(OH)₂ + 4C₂H₅OH

Following hydrolysis, the silanol groups participate in condensation reactions. This can occur either through a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a residual ethoxy group. These condensation steps create strong, stable siloxane bonds (Si-O-Si), which form the backbone of the inorganic-organic hybrid network.

Condensation Reactions: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O ≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

The repetition of these steps leads to the formation of a robust, crosslinked gel. The ethylene bridge (-CH=CH-) between the silicon atoms is a critical structural feature, providing a fixed distance between the silyl (B83357) moieties and imparting a degree of rigidity to the resulting network. This organic spacer distinguishes the material from traditional silica (B1680970) gels, creating a hybrid system with unique properties.

Network Density Control

The final properties of the ethylene-bridged polysilsesquioxane, such as porosity, mechanical strength, and thermal stability, are critically dependent on the density of the crosslinked network. Several key parameters during the sol-gel process can be manipulated to control this density:

Catalyst Type: The choice of an acid or base catalyst significantly influences the relative rates of hydrolysis and condensation, which in turn dictates the network structure. Acid catalysts (e.g., HCl) typically promote rapid hydrolysis and slower condensation, leading to weakly branched, "polymer-like" networks that can result in microporous materials or even soluble oligomers. osti.gov In contrast, base catalysts (e.g., NaOH, NH₄OH) favor faster condensation of highly branched clusters, leading to the formation of dense, colloid-like particles and often resulting in materials with larger pores (mesoporous) or non-porous structures. scispace.com

Water-to-Monomer Ratio (r): The molar ratio of water to the alkoxysilane monomer is a crucial factor. A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts of water can lead to incomplete hydrolysis, resulting in a less dense network with a higher concentration of residual, unreacted ethoxy groups. Conversely, a large excess of water can drive the hydrolysis reaction to completion quickly, favoring more extensive crosslinking.

Solvent: The solvent system must co-solubilize the nonpolar monomer and the polar water. Alcohols like ethanol are commonly used. The type and concentration of the solvent can influence reaction kinetics and precursor aggregation, thereby affecting the final network structure.

Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, accelerating gelation. However, excessive heat can also promote the elimination of unhydrolyzed ethoxy groups in the post-gelation phase, which can cause significant shrinkage and cracking if the network is not sufficiently robust. nih.gov

By carefully tuning these parameters, the network density can be controlled to produce materials ranging from dense, rigid xerogels to highly porous aerogels. smolecule.com

Controlled Polymerization Techniques and Oligomer Regimes

The formation of ethylene-bridged polysilsesquioxanes from this compound can be directed to favor not only fully cured networks but also soluble oligomeric species. Controlling the transition between these regimes is essential for tailoring the material for specific applications where processability before final curing is required.

Strategies for Molecular Weight Control in Polysilsesquioxane Formation

Achieving control over the molecular weight of the polysilsesquioxane polymer before the gel point is a significant challenge in sol-gel chemistry. For ethylene-bridged systems, this control is vital for applications requiring soluble or fusible intermediates that can be processed (e.g., spin-coated, molded) before being converted into a final, insoluble network.

One of the primary strategies for controlling molecular weight is the careful management of the water-to-monomer ratio . By limiting the amount of water used in the hydrolysis step, the extent of condensation can be restricted, favoring the formation of lower molecular weight oligomers and polymers instead of an infinite gel network. Research on related bridged polysilsesquioxanes has demonstrated that the molecular weight can be systematically controlled by adjusting the amount of water added to the reaction. nih.gov A lower water ratio leads to the formation of soluble oligomers, while increasing the water content promotes higher molecular weight polymers and eventual gelation.

Another key strategy involves the reaction conditions , particularly the catalyst and monomer concentration. As noted previously, acid-catalyzed polycondensation under dilute conditions tends to produce linear or randomly branched soluble polymers. osti.gov This is because the condensation is slower than hydrolysis, allowing for chain growth to proceed more linearly before extensive crosslinking occurs. By stopping the reaction before the gel point, soluble polymers of a specific molecular weight range can be isolated.

The table below illustrates the conceptual relationship between key reaction parameters and the resulting polymer characteristics for bridged polysilsesquioxane systems.

| Parameter | Condition | Expected Outcome on Polymer Structure |

| Water/Monomer Ratio | Low (< stoichiometric) | Lower Molecular Weight, Soluble Oligomers |

| High (> stoichiometric) | Higher Molecular Weight, Gel Network Formation | |

| Catalyst | Acid (e.g., HCl) | Linear or Lightly Branched Polymers |

| Base (e.g., NH₄OH) | Highly Branched Clusters, Particulate Gels | |

| Monomer Concentration | Dilute | Favors Intramolecular Condensation, Lower MW |

| Concentrated | Favors Intermolecular Condensation, Higher MW |

This table represents general trends in sol-gel polymerization of bridged alkoxysilanes.

Investigating Oligomerization Pathways and Cyclic Species Formation

During the early stages of the polycondensation of this compound, before the formation of a macroscopic gel, a variety of soluble low-molecular-weight species, or oligomers, are formed. The investigation of these oligomers provides insight into the initial reaction pathways. These species can be linear, branched, or, significantly, cyclic in nature.

The formation of cyclic species is a common phenomenon in the polycondensation of bifunctional and multifunctional precursors. It occurs through intramolecular condensation reactions, where reactive silanol groups on the same growing oligomer chain react with each other. The rigid ethylene bridge of the this compound monomer can influence the propensity for cyclization.

Research on the reactions of structurally similar precursors, such as 1,2-bis(dimethylchlorosilyl)ethene, has shown a strong tendency to form well-defined cyclic compounds. researchgate.net This suggests that the ethylene-bridged backbone pre-organizes the silyl groups in a way that can facilitate ring closure. In the context of hydrolytic polycondensation, small cyclic oligomers can form, such as a cyclic dimer containing two monomer units linked by two siloxane bonds.

The balance between intermolecular (leading to chain growth and crosslinking) and intramolecular (leading to cyclization) condensation is influenced by several factors:

Concentration: Reactions at high dilution favor intramolecular reactions and thus the formation of cyclic species, as the probability of one end of a chain finding its other end is higher than finding another chain.

Monomer Structure: The length and flexibility of the bridging group play a critical role. The relatively short and rigid ethylene bridge may favor the formation of specific ring sizes.

Solvent and Catalyst: The choice of solvent and catalyst can influence the conformation of oligomeric intermediates, thereby affecting the probability of ring closure.

The formation of these cyclic oligomers can significantly impact the final network structure. While they may be incorporated into the larger network as the reaction proceeds, their initial formation can delay the gel point and influence the final porosity and mechanical properties of the material. The presence of (SiO)₄ and (SiO)₆ rings is a known feature of silica-based networks derived from sol-gel processes. mdpi.com

Advanced Materials Research Utilizing 1,2 Bis Methyldiethoxysilyl Ethylene As a Precursor

Engineering of Hybrid Organic-Inorganic Materials

The dual functionality of 1,2-Bis(methyldiethoxysilyl)ethylene makes it an ideal building block for creating sophisticated hybrid materials that combine the thermal and mechanical stability of inorganic glasses with the processability and functional versatility of organic polymers.

Ethylene-Bridged Polysilsesquioxanes (EBPSQs) are a class of hybrid polymers synthesized from precursors like this compound. The synthesis involves a sol-gel process, which begins with the hydrolysis of the ethoxy groups in the presence of water and a catalyst, followed by the polycondensation of the resulting silanol (B1196071) (Si-OH) groups. smolecule.com This process forms a stable three-dimensional network of siloxane bonds, crosslinked by the organic ethylene (B1197577) bridges. smolecule.com

Specifically, using this compound results in an ethylene-bridged polymethylsiloxane (EBPMS) network, with a structure denoted as O2/2(CH3)Si-CH2CH2-Si(CH3)O2/2. kyoto-u.ac.jp In this network, each silicon atom is bonded to one methyl group, two bridging oxygen atoms, and one bridging ethylene group. kyoto-u.ac.jp The presence of the ethylene bridge provides structural flexibility, while the methyl groups contribute to the material's hydrophobic nature. kyoto-u.ac.jp The polycondensation reactions are crucial for developing the robust silicate (B1173343) framework that defines the material's final properties. smolecule.com

This compound is a key precursor in the fabrication of transparent, monolithic aerogels and xerogels with enhanced mechanical properties. kyoto-u.ac.jp The process typically involves a two-step sol-gel reaction, often initiated by a strong acid catalyst followed by a strong base catalyst, in the presence of a liquid surfactant. kyoto-u.ac.jp

This carefully controlled reaction pathway leads to the formation of a gel with a nano-sized colloidal skeleton. kyoto-u.ac.jp Subsequent supercritical drying (for aerogels) or ambient pressure drying (for xerogels) removes the solvent from the gel's pores, yielding a highly porous, low-density solid material. kyoto-u.ac.jp The resulting ethylene-bridged polymethylsiloxane aerogels exhibit high visible-light transparency and notable flexibility, allowing for compressive deformation without catastrophic collapse. kyoto-u.ac.jp The combination of high compressive strength and flexibility also enables the successful production of transparent, low-density xerogels through ambient pressure drying. kyoto-u.ac.jp

| Sample Name | Gelation Temperature (°C) | Drying Method | Bulk Density (g/cm³) | Porosity (%) | Specific Surface Area (m²/g) | Key Feature |

|---|---|---|---|---|---|---|

| EBPMS-40G | 40 | Supercritical CO₂ | 0.15 | 93.1 | 750 | High Transparency |

| EBPMS-60G | 60 | Supercritical CO₂ | 0.25 | 88.5 | 810 | Improved Strength |

| EBPMS-40G(x) | 40 | Ambient Pressure | 0.45 | 79.3 | 650 | Transparent Xerogel |

Development of Functional Coatings and Surface Modification Methodologies

The reactive nature of the methyldiethoxysilyl groups makes this compound highly effective for modifying the surface properties of various substrates, leading to applications in functional coatings and adhesion promotion.

This compound functions as a silane (B1218182) coupling agent, enhancing the adhesion between dissimilar materials, particularly organic polymers and inorganic substrates. smolecule.com The primary mechanism involves the hydrolysis of its ethoxy groups in the presence of moisture, which converts them into reactive silanol (Si-OH) groups. smolecule.com

| Step | Process | Chemical Transformation | Interfacial Interaction |

|---|---|---|---|

| 1 | Hydrolysis | Si-OCH₂CH₃ + H₂O → Si-OH + CH₃CH₂OH | Activation of the silane precursor. |

| 2 | Condensation | Si-OH + HO-Substrate → Si-O-Substrate + H₂O | Formation of covalent bonds with the inorganic surface. |

| 3 | Interfacial Coupling | Organic part of silane interacts with polymer matrix. | Creation of a durable bridge between organic and inorganic phases. |

The chemical structure of this compound allows for the precise control of surface wettability. smolecule.com When applied to a substrate, the molecule self-assembles with its silanol groups bonding to the surface and its non-polar organic groups (ethylene and methyl) oriented outwards.

This process creates a non-polar interphase that shields the underlying polar surface from interacting with water. gelest.com A successful hydrophobic coating based on this principle mitigates hydrogen bonding at the surface. gelest.com The resulting modified surface exhibits hydrophobic characteristics, repelling water and other polar liquids. smolecule.comgelest.com This methodology is employed in formulating hydrophobic coatings. smolecule.com While providing hydrophobicity, these coatings often maintain a high degree of permeability to water vapor, which allows the substrate to "breathe" and reduces the risk of deterioration at the coating interface caused by trapped moisture. gelest.com

Porous Material Architectures and Structural Control

The use of this compound as a precursor enables significant control over the final architecture of porous materials like aerogels and xerogels. The structure of the resulting porous network is directly influenced by the sol-gel reaction conditions, including catalyst type, precursor concentration, and gelation temperature. kyoto-u.ac.jp

By tuning these synthetic parameters, it is possible to control the size and aggregation of the primary colloidal particles that form the gel network. kyoto-u.ac.jp For instance, adjusting the gelation temperature can influence the final bulk density and porosity of the material. kyoto-u.ac.jp The inherent nature of the ethylene bridge between the silicon centers provides a defined and somewhat flexible linkage within the siloxane framework, which contrasts with the more rigid networks formed from precursors lacking such a bridge. This molecular-level control is fundamental to designing porous materials with specific properties, such as high surface area, defined pore sizes, and tailored mechanical responses.

Templating Approaches for Tunable Porosity (e.g., using porogens)

The synthesis of porous organosilica materials with controlled pore structures is a significant area of research, driven by applications in catalysis, separation, and sensing. The use of this compound as a precursor allows for the creation of porous networks with inherent organic functionality. Templating approaches are commonly employed to introduce and control porosity in these materials. This involves the use of a sacrificial template, or porogen, around which the organosilica network is formed. Subsequent removal of the template leaves behind a porous structure.

The porosity of the final material can be tuned by carefully selecting the type and size of the porogen. Common porogens include surfactants, block copolymers, and even small organic molecules. The interaction between the porogen and the organosilica precursor influences the self-assembly process and, consequently, the final pore architecture. For instance, the use of micelle-forming surfactants can lead to the formation of ordered mesoporous structures.

While specific research detailing the use of this compound with a wide array of porogens is not extensively documented in publicly available literature, the principles of templating are well-established for similar bridged organosilane precursors. The ethylene bridge in this compound is expected to impart a degree of hydrophobicity and flexibility to the resulting framework, which can influence the interaction with different porogens.

Illustrative Data on Porosity Control in Ethylene-Bridged Organosilicas:

The following interactive table illustrates typical results for porosity tuning in ethylene-bridged organosilica materials, demonstrating the effect of different porogens on the resulting material properties. Note: This data is representative of ethylene-bridged organosilicas and is provided for illustrative purposes due to the lack of specific published data for this compound.

| Porogen Type | Porogen Concentration (wt%) | Average Pore Diameter (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |

| Pluronic P123 | 10 | 6.5 | 750 | 0.85 |

| CTAB | 15 | 3.2 | 900 | 0.72 |

| Brij-56 | 12 | 4.8 | 820 | 0.79 |

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

Periodic Mesoporous Organosilicas (PMOs) are a class of materials characterized by a highly ordered mesoporous structure with organic groups integrated into the silica (B1680970) framework. The synthesis of PMOs using this compound as a precursor involves the hydrolysis and co-condensation of the precursor in the presence of a structure-directing agent, typically a surfactant or a block copolymer.

The general synthesis procedure involves dissolving the surfactant in a solvent, followed by the addition of the this compound precursor under controlled pH and temperature. The hydrolysis of the methyldiethoxysilyl groups leads to the formation of silanols, which then condense around the surfactant micelles to form an ordered organic-inorganic hybrid mesostructure. After an aging step to solidify the network, the surfactant template is removed, usually by solvent extraction or calcination, to yield the final PMO material.

The resulting PMO possesses a framework in which the ethylene bridges are homogeneously distributed, imparting organic character throughout the material. This is distinct from post-synthesis grafting of organic groups onto a pre-formed silica surface. The properties of the PMO, such as pore size, wall thickness, and surface area, can be tailored by adjusting the synthesis parameters, including the choice of surfactant, precursor concentration, and reaction conditions. While detailed characterization data for PMOs derived specifically from this compound is limited in available literature, research on analogous precursors like 1,2-bis(triethoxysilyl)ethane (BTEE) provides insight into the expected material properties.

Typical Properties of Ethylene-Bridged PMOs:

| Property | Value |

| BET Surface Area | 600 - 1000 m²/g |

| Pore Volume | 0.6 - 1.2 cm³/g |

| Average Pore Diameter | 3 - 8 nm |

| Wall Thickness | 1 - 2 nm |

| Mesostructure | Hexagonal (p6mm) or Cubic |

Integration in Ceramic Precursor Routes and Pyrolysis Studies

This compound can also serve as a precursor for the synthesis of silicon oxycarbide (SiOC) ceramics through a polymer-derived ceramics (PDC) route. This process involves the initial hydrolysis and polycondensation of the precursor to form a cross-linked preceramic polymer, or polysiloxane. This polymer can be shaped into a desired form (e.g., fiber, coating, or bulk monolith) before being subjected to pyrolysis.

Pyrolysis is a high-temperature heat treatment in an inert atmosphere (e.g., argon or nitrogen) that converts the preceramic polymer into a ceramic material. During pyrolysis, the organic components of the polymer decompose, leading to the evolution of volatile species and the transformation of the remaining material into an amorphous SiOC ceramic. The ethylene bridge in the this compound precursor is a source of carbon in the final ceramic.

The chemical composition and microstructure of the resulting SiOC ceramic are influenced by several factors, including the pyrolysis temperature, heating rate, and the atmosphere. The ceramic yield, which is the mass percentage of the preceramic polymer that is converted into ceramic, is a critical parameter in the PDC process. Higher ceramic yields are generally desirable as they minimize shrinkage and cracking during pyrolysis.

The resulting SiOC ceramics are known for their excellent high-temperature stability, mechanical properties, and chemical resistance. The incorporation of carbon into the silica network enhances these properties compared to pure silica.

Illustrative Pyrolysis Data for an Ethylene-Bridged Polysiloxane:

The following interactive table provides an example of the evolution of a polysiloxane derived from an ethylene-bridged precursor during pyrolysis. Note: This data is illustrative of the general behavior of such systems during pyrolysis.

| Pyrolysis Temperature (°C) | Mass Loss (%) | Ceramic Yield (%) | Major Gaseous Byproducts |

| 200 | 5 | 95 | Water, Ethanol (B145695) |

| 400 | 15 | 85 | Methane, Ethylene |

| 800 | 25 | 75 | Hydrogen, Methane |

| 1000 | 28 | 72 | Hydrogen |

Spectroscopic and Structural Elucidation Methodologies in Research on 1,2 Bis Methyldiethoxysilyl Ethylene Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2-Bis(methyldiethoxysilyl)ethylene and its derivatives. By analyzing various nuclei such as ¹H, ¹³C, and ²⁹Si, researchers can piece together the molecular architecture and understand the connectivity of atoms within the molecule and resulting polymers.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to characterize the organic portions of the this compound molecule.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. libretexts.org Protons attached to sp²-hybridized carbons, like the vinyl protons in the ethylene (B1197577) bridge, are expected to resonate at a lower field (higher ppm) compared to protons on saturated sp³-hybridized carbons. libretexts.org For the related compound 1,2-bis(triethoxysilyl)ethene, the vinyl protons (–CH=CH–) show resonances around 6.66 ppm for the E-isomer and 6.77 ppm for the Z-isomer. researchgate.net The protons of the ethoxy groups (–OCH₂CH₃) would appear as a quartet around 3.5-4.5 ppm and a triplet around 1.2-1.6 ppm, while the methyl protons directly bonded to the silicon (Si–CH₃) would be found at a higher field, typically between 0.7 and 1.3 ppm. libretexts.orgorganicchemistrydata.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. oregonstate.edu Due to the symmetry of the this compound molecule, a simplified spectrum is expected. The vinyl carbons (=CH–) are anticipated to have a chemical shift in the alkene region, with ethene itself showing a resonance at 123 ppm. docbrown.info The carbons of the ethoxy group would appear at distinct positions, with the –OCH₂– carbon at a lower field than the –CH₃ carbon. The Si–CH₃ carbon would resonate at a high field, characteristic of carbons bonded to silicon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethylene Bridge (–CH=CH–) | ¹H | ~6.6 - 6.8 | Singlet |

| Ethylene Bridge (=CH–) | ¹³C | ~120 - 140 | - |

| Ethoxy (–OCH₂CH₃) | ¹H | ~3.8 | Quartet |

| Ethoxy (–OCH₂CH₃) | ¹³C | ~58 - 60 | - |

| Ethoxy (–OCH₂CH₃) | ¹H | ~1.2 | Triplet |

| Ethoxy (–OCH₂CH₃) | ¹³C | ~18 | - |

| Methyl (Si–CH₃) | ¹H | ~0.1 - 0.5 | Singlet |

| Methyl (Si–CH₃) | ¹³C | ~ -5 - 0 | - |

Note: These are approximate values based on analogous structures and general chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

²⁹Si NMR spectroscopy is a powerful, though less sensitive, technique that provides direct insight into the chemical environment of the silicon atoms. huji.ac.il It has a very wide chemical shift range, making it highly effective for distinguishing between different silicon species. huji.ac.il In the monomer this compound, a single resonance would be expected for the two equivalent silicon atoms.

This technique is particularly valuable for studying the hydrolysis and condensation reactions that transform the monomer into a polysiloxane or bridged silica (B1680970) material. As the ethoxy groups (–OEt) are replaced by hydroxyl groups (–OH) and subsequently form siloxane bonds (Si–O–Si), the electronic environment around the silicon atom changes significantly, leading to predictable shifts in the ²⁹Si NMR spectrum. researchgate.net This allows for the detailed tracking of the polymerization process and the characterization of the different silicon species (e.g., monomers, dimers, and more complex cross-linked structures) within the resulting material. researchgate.netresearchgate.net

For more complex materials derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. wikipedia.org Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. youtube.com In the case of this compound derivatives, a COSY spectrum would definitively confirm the coupling between the protons of the ethoxy group (–OCH₂CH₃). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). wikipedia.orgyoutube.com An HSQC spectrum would allow for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. youtube.com For example, it would connect the vinyl proton signals to the vinyl carbon signals.

Together, these advanced NMR methods provide a comprehensive toolkit for the detailed structural elucidation of both the monomer and the complex polymeric architectures derived from it. acs.orgresearchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. mdpi.com Both techniques are complementary and provide a molecular fingerprint. mdpi.com

For this compound, key vibrational modes can be assigned to specific functional groups. The carbon-carbon double bond (C=C) of the ethylene bridge gives rise to a characteristic stretching vibration, which is typically strong in the Raman spectrum around 1650 cm⁻¹. spectroscopyonline.com The C-H bonds of the vinyl group and the alkyl groups (methyl and ethoxy) will have distinct stretching and bending vibrations. nih.gov Other important bands include the Si-C stretch, C-O stretch, and Si-O stretch associated with the ethoxy groups. nih.gov

Vibrational spectroscopy is also an excellent tool for monitoring the conversion of the monomer into a polysiloxane network via sol-gel processing. The hydrolysis of the Si-OEt bonds and subsequent condensation to form Si-O-Si linkages can be followed by observing the disappearance of the C-O and Si-O stretching bands associated with the ethoxy groups and the simultaneous appearance and growth of a broad, strong band corresponding to Si-O-Si asymmetric stretching, typically in the 1000-1200 cm⁻¹ region. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound and its Reaction Products

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

| C-H (vinyl) | Stretch | ~3000 - 3100 | IR & Raman |

| C-H (alkyl) | Stretch | ~2850 - 3000 | IR & Raman |

| C=C | Stretch | ~1650 | Strong in Raman |

| Si-O-C | Stretch | ~1100, ~960 | Strong in IR |

| Si-C | Stretch | ~700 - 850 | IR & Raman |

| Si-O-Si | Asymmetric Stretch | ~1000 - 1200 | Strong in IR |

| Si-OH | Stretch | ~3200 - 3700 (Broad) | IR |

Note: These are general ranges. The exact position and intensity of bands can be influenced by the molecular environment and physical state.

X-ray Scattering Techniques for Material Characterization

X-ray scattering is a primary method for investigating the atomic and molecular structure of materials, providing information on the degree of structural order.

Powder X-ray Diffraction (XRD) is a powerful technique for distinguishing between ordered crystalline materials and disordered amorphous materials. icdd.com The usefulness of XRD in studying solid substances lies in its ability to differentiate between these states. icdd.com For materials derived from the polymerization of this compound, XRD is crucial for assessing the degree of crystallinity. icdd.com

Electron Microscopy for Morphological and Microstructural Investigation (TEM, SEM)

TEM, in contrast, operates by transmitting a beam of electrons through an ultra-thin specimen. libretexts.org This allows for much higher resolution imaging of the internal structure of the material. For polymers derived from this compound, TEM can reveal the arrangement of polymer chains, the structure of cross-linked networks, and the dispersion of any embedded nanoparticles. escholarship.org

High-resolution imaging, primarily achieved through TEM, allows for the characterization of material architectures at or near the atomic scale. escholarship.org For semi-crystalline polymeric materials, TEM can be used to visualize the crystalline unit cells and identify different polymorphs and grain boundaries. escholarship.org In the study of self-assembled nanostructures, such as micelles or vesicles formed from related block copolymers, cryogenic TEM (cryo-TEM) is particularly valuable. This method involves flash-freezing the sample in its native, hydrated state, which preserves delicate structures that could be destroyed by conventional sample preparation techniques. escholarship.org Through such high-resolution methods, researchers can directly observe the ordered domains and network formation influenced by the ethylene bridge in the polysilsesquioxane structure.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique frequently integrated with SEM and TEM to provide elemental composition information. advancedmicroanalytical.comthermofisher.com When the high-energy electron beam of the microscope strikes the sample, it causes atoms to emit characteristic X-rays. advancedmicroanalytical.com The energy of these X-rays is unique to each element, allowing for their identification. jeolusa.com

By scanning the electron beam across an area of the sample, an elemental map can be generated. advancedmicroanalytical.comjeolusa.com This map visually displays the spatial distribution of different elements within the sample's microstructure. researchgate.net For materials derived from this compound, EDX mapping is crucial for confirming the homogeneous distribution of silicon and oxygen throughout the polysilsesquioxane matrix and verifying the presence and location of the carbon-based ethylene bridge. It can also identify any impurities or trace contaminants. advancedmicroanalytical.comthermofisher.com This technique is non-destructive and provides both qualitative and semi-quantitative data on the elemental makeup of the material. thermofisher.comnih.gov

Chromatographic Methods for Oligomer and Polymer Analysis

Chromatographic techniques are essential for separating and analyzing the complex mixtures of oligomers and polymers that are often produced during the synthesis of materials from this compound.

Gel Permeation Chromatography (GPC), a specific type of size-exclusion chromatography (SEC), is the most widely used method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgsepscience.com The technique separates molecules based on their hydrodynamic volume in solution. wikipedia.orgufl.edu A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and elute later. unt.edu

For polymers derived from this compound, GPC is used to measure several critical parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

Research on bridged polysilsesquioxanes has demonstrated the utility of GPC in tracking polymer growth. For example, studies on polymers from monomers like bis(triethoxysilyl)ethylene (B1589335) show a characteristic broad peak in the GPC chromatogram, indicating the formation of a polymer chain, sometimes accompanied by a sharp peak in the low molecular weight region corresponding to cyclic dimers. nih.gov The molecular weight of these polymers is highly dependent on synthesis conditions, such as the water-to-silane molar ratio. nih.gov

| Polymer System | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Bridged Polysilsesquioxane (Ethylene Bridge) | ~15,000 | ~26,000 | ~1.7 | shimadzu.com |

| Hyperbranched POSS-Polysiloxane | 3,400,000 | 4,100,000 | 1.2 | mdpi.com |

Note: Data is illustrative and based on findings for related silsesquioxane polymer systems. Actual values for a specific this compound-derived material would depend on precise synthesis conditions.

Derivatization and Functionalization of 1,2 Bis Methyldiethoxysilyl Ethylene for Targeted Research Applications

Modification of Alkoxy Groups for Controlled Hydrolysis and Condensation

The methyldiethoxysilyl groups are the primary sites for creating inorganic siloxane (Si-O-Si) networks through hydrolysis and condensation. The two ethoxy groups on each silicon atom are susceptible to hydrolysis, a reaction where they are replaced by hydroxyl groups (silanols, Si-OH) upon exposure to water. smolecule.com This initial step is critical as it generates the reactive intermediates necessary for subsequent cross-linking.

The rate of hydrolysis can be controlled by several factors, including pH, water concentration, and the choice of solvent or catalyst. This control is essential for managing the gelation process and the final properties of the resulting material. Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation reactions with other silanol groups or remaining alkoxy groups, releasing water or ethanol (B145695), respectively, to form stable siloxane bonds. smolecule.com This polycondensation process results in the formation of a three-dimensional network. smolecule.com The presence of the ethylene (B1197577) bridge between the silicon atoms provides flexibility to the resulting polysiloxane network, a feature that distinguishes it from more rigid materials derived from tetra-alkoxysilanes. smolecule.com

The controlled nature of these reactions allows for the production of materials like ethylene-bridged polymethylsiloxane aerogels and xerogels, which can exhibit tailored porosity, mechanical strength, and hydrophobicity. smolecule.com

Table 1: Factors Influencing Hydrolysis and Condensation of 1,2-Bis(methyldiethoxysilyl)ethylene

| Factor | Influence on Reaction | Resulting Material Property |

| pH (Catalyst) | Acidic or basic conditions catalyze both hydrolysis and condensation at different rates. | Affects gel time, pore structure, and network density. |

| Water Stoichiometry | The ratio of water to alkoxy groups determines the extent of hydrolysis. | Influences the degree of cross-linking and residual functional groups. |

| Solvent | The polarity and type of solvent can affect reactant solubility and reaction kinetics. | Can modify the morphology and homogeneity of the final polymer network. |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation. | Impacts the speed of gelation and can influence the final polymer structure. |

Functionalization of the Ethylene Bridge for Diverse Architectures

The carbon-carbon double bond of the ethylene bridge serves as a key locus for organic functionalization, enabling the creation of hybrid organic-inorganic materials with diverse properties and architectures.

A prominent method for functionalizing the ethylene bridge is the thiol-ene reaction. This reaction is a form of click chemistry, characterized by high yields, high selectivity, and tolerance to a wide range of functional groups. fiveable.mewikipedia.org It involves the addition of a thiol (R-SH) across the double bond of the ethylene bridge to form a thioether. wikipedia.org

The reaction typically proceeds via a free-radical mechanism, which can be initiated by UV light or a thermal initiator. fiveable.mewikipedia.org An initiator first abstracts a hydrogen atom from the thiol to generate a thiyl radical (RS•). This radical then adds to the ethylene bridge, forming a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. fiveable.menih.gov A key advantage of the radical-based thiol-ene reaction is its anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon, although in the symmetric ethylene bridge of the title compound, this is not a factor. wikipedia.org

This methodology allows for the covalent attachment of a wide array of functional molecules, provided they possess a thiol group. Applications include the synthesis of functional polymers, the creation of self-healing materials, and the development of biocompatible hydrogels. fiveable.me

Table 2: Characteristics of Thiol-Ene Addition on the Ethylene Bridge

| Feature | Description | Implication for Research |

| Mechanism | Primarily a free-radical chain reaction. wikipedia.org Can also be catalyzed by acids or bases under certain conditions. wikipedia.orgrsc.org | Offers flexibility in initiation (UV, thermal) and reaction conditions. |

| Efficiency | High yields and rapid reaction rates under ambient conditions. wikipedia.org | Enables efficient and quantitative modification of the ethylene bridge. |

| Selectivity | Highly chemoselective, proceeding without interfering with many other functional groups. fiveable.me | Allows for the incorporation of complex functionalities without the need for protecting groups. |

| Product | Forms a stable and flexible thioether linkage. | Introduces new functionalities while maintaining the structural integrity of the silane (B1218182). |

The ethylene bridge can be used to introduce reactive sites that are intentionally left dormant during initial polymerization and activated later for subsequent chemical transformations. This strategy, known as post-polymerization modification (PPM), is a powerful tool for diversifying the functionality of materials. nih.gov

By reacting only a portion of the ethylene bridges or by using a multi-step reaction sequence, specific chemical handles can be installed. For instance, a thiol-ene reaction could be performed with a thiol that contains an additional, protected functional group (e.g., a protected amine or carboxylic acid). After the initial material is formed (e.g., a cross-linked network or a surface coating), this group can be deprotected and used for further reactions.

Another approach involves modifying the ethylene bridge to create a new reactive site. For example, while the thiol-ene reaction is common, other alkene reactions could be employed to introduce groups like epoxides, hydroxyls, or halides, which can then participate in a wide range of subsequent chemical conversions. These PPM strategies are crucial for creating multifunctional materials where different functionalities can be introduced in a controlled, stepwise manner, such as in the development of multi-responsive "smart" polymers or complex bioactive surfaces. rsc.org

Grafting Methodologies for Surface Engineering

This compound is highly effective for surface engineering due to its bifunctional nature. The diethoxysilyl groups provide a robust mechanism for covalently bonding to surfaces, while the central organic bridge can be functionalized for specific interactions. This process, known as grafting, permanently alters the surface properties of a substrate.

The primary grafting mechanism involves the hydrolysis of the ethoxy groups to form reactive silanol (Si-OH) groups. smolecule.com These silanols can then condense with hydroxyl groups present on the surfaces of various inorganic substrates like silica (B1680970), glass, alumina, and other metal oxides, forming strong, covalent Si-O-Substrate bonds. smolecule.com This creates a durable, chemically-tethered layer on the substrate.

This "grafting to" approach allows for the modification of surfaces to control properties such as wettability, adhesion, and biocompatibility. smolecule.com For example, by grafting a layer of this compound and leaving the ethylene bridge unreacted, a surface can be prepared for subsequent functionalization via thiol-ene chemistry, effectively creating a reactive surface for patterning or attaching biomolecules. smolecule.com The bifunctional nature of this silane makes it a valuable coupling agent, improving the adhesion between inorganic fillers and organic polymer matrices in composite materials. smolecule.com

Table 3: Surface Grafting Applications using this compound

| Application Area | Grafting Strategy | Resulting Surface Property |

| Adhesion Promotion | Grafting onto inorganic fillers and polymer matrices. smolecule.com | Creates a chemical bridge, improving stress transfer and compatibility in composites. smolecule.com |

| Hydrophobic Coatings | Formation of a dense, cross-linked siloxane layer on a surface. | The methyl groups and the hydrocarbon bridge impart water-repellent characteristics. smolecule.com |

| Biocompatible Surfaces | Grafting onto a substrate followed by post-modification of the ethylene bridge with bioactive molecules. smolecule.com | Creates surfaces that can promote or resist cell adhesion for implants or biosensors. smolecule.com |

| Reactive Surfaces | Grafting to a substrate to expose the reactive ethylene bridge. | Provides a platform for subsequent surface-initiated polymerizations or functionalization. |

Emerging Research Directions and Future Perspectives

Application in Advanced Manufacturing Processes (e.g., 3D Printing Precursors)

The advent of additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. The development of new photocurable resins is a key driver of innovation in this field. While direct research on 1,2-Bis(methyldiethoxysilyl)ethylene as a 3D printing precursor is not yet widely documented, its structural features suggest its potential as a valuable component in novel resin formulations.

Organosilanes are increasingly being explored for their ability to enhance the properties of 3D printed materials. organic-chemistry.org The presence of two reactive methyldiethoxysilyl groups on an ethylene (B1197577) bridge in this compound makes it a candidate for creating cross-linked polymer networks upon hydrolysis and condensation. This process can be initiated by exposure to moisture or specific catalysts, leading to the formation of a durable siloxane network. smolecule.com This characteristic could be harnessed in stereolithography (SLA) or digital light processing (DLP) 3D printing, where a liquid resin is selectively cured layer by layer to build an object.

The incorporation of an ethylene bridge is known to impart flexibility to polysilsesquioxane materials. rsc.org This suggests that polymers derived from this compound could exhibit desirable mechanical properties, such as improved impact resistance and reduced brittleness, which are often challenges with standard 3D printing resins. The methyl groups attached to the silicon atoms would also be expected to enhance the hydrophobicity of the final material, a valuable property for applications requiring water resistance. smolecule.com

Future research could focus on formulating resins that incorporate this compound and evaluating their performance in 3D printing processes. Key areas of investigation would include the curing kinetics, mechanical properties of the printed objects, and their long-term stability. The development of such resins could lead to the production of 3D printed parts with enhanced thermal stability and chemical resistance, opening up new applications in demanding industrial environments.

Table 1: Potential Properties of 3D Printing Resins Incorporating this compound

| Property | Potential Advantage | Rationale |

| Mechanical Flexibility | Reduced brittleness, improved impact strength | The ethylene bridge can impart flexibility to the polymer network. rsc.org |

| Hydrophobicity | Water resistance, suitability for outdoor or wet environments | The methyl groups attached to the silicon atoms enhance hydrophobicity. smolecule.com |

| Thermal Stability | Higher operational temperatures for printed parts | The siloxane backbone generally offers good thermal resistance. |

| Adhesion | Strong bonding between printed layers | The silanol (B1196071) groups formed during hydrolysis can promote interlayer adhesion. smolecule.com |

This table presents hypothesized advantages based on the known properties of similar organosilicon compounds.

Research into Sustainable Synthesis and Green Chemistry Principles

The chemical industry is increasingly focusing on the development of sustainable manufacturing processes that minimize environmental impact. The synthesis of organosilicon compounds, including this compound, is an area where green chemistry principles can be applied to significant effect. rsc.orgpeerj.com

Traditional methods for synthesizing similar organosilicon compounds can involve the use of hazardous reagents and generate significant waste. Future research is likely to concentrate on developing more environmentally benign synthetic routes to this compound. This could involve the use of non-toxic catalysts, solvent-free reaction conditions, and processes that maximize atom economy. For instance, copper-catalyzed silylation of alkenes has been explored as a more sustainable alternative to precious metal-based systems for the formation of vinylsilanes. rsc.org

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a common method for creating carbon-silicon bonds. nih.gov Investigating greener catalysts and reaction conditions for the hydrosilylation of acetylene (B1199291) with methyldiethoxysilane could provide a more sustainable route to this compound. The use of earth-abundant metal catalysts or even biocatalytic methods could dramatically reduce the environmental footprint of its production.

Another avenue of research is the development of one-pot synthesis methods, which can reduce the number of purification steps and minimize solvent usage. smolecule.com The goal would be to design a process where the starting materials are converted to the final product in a single reaction vessel, improving efficiency and reducing waste.

The principles of green chemistry also extend to the lifecycle of the material. Research into the biodegradability or recyclability of polymers derived from this compound will be crucial for its long-term viability as a sustainable material.

Development of Specialized Adsorbent Materials (e.g., Lithium Ion Sieves)

The growing demand for lithium, primarily for use in rechargeable batteries, has spurred research into efficient methods for its extraction from various sources, including brines and seawater. nih.gov One promising technology is the use of ion sieves, which are materials designed to selectively adsorb specific ions. Organosilicon compounds are being investigated for their potential in creating advanced adsorbent materials.